2-[(1-methyl-1H-pyrazol-5-yl)methoxy]acetic acid
Overview
Description
2-[(1-methyl-1H-pyrazol-5-yl)methoxy]acetic acid is a chemical compound with the molecular formula C7H10N2O3 It is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Mechanism of Action
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through nucleophilic addition and dehydration processes . These interactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
Pyrazole derivatives have been shown to have diverse pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
As a result, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that 2-[(1-methyl-1H-pyrazol-5-yl)methoxy]acetic acid may have similar effects.
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-5-yl)methoxy]acetic acid typically involves the reaction of 1-methyl-1H-pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-pyrazol-5-yl)methoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups.
Scientific Research Applications
2-[(1-methyl-1H-pyrazol-5-yl)methoxy]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-5-ol: This compound has a similar pyrazole ring structure but with a hydroxyl group instead of a methoxyacetic acid group.
1-methyl-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group attached to the pyrazole ring, similar to 2-[(1-methyl-1H-pyrazol-5-yl)methoxy]acetic acid.
Uniqueness
This compound is unique due to the presence of the methoxyacetic acid group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(2-methylpyrazol-3-yl)methoxy]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9-6(2-3-8-9)4-12-5-7(10)11/h2-3H,4-5H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPZPYKHTXLPNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)COCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.